molecular formula C11H16N2O B8662815 pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B8662815
M. Wt: 192.26 g/mol
InChI Key: USOYGJVJZBDMGT-UHFFFAOYSA-N
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Patent
US06525065B1

Procedure details

2.1.]heptane: Treatment of 1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine (576 mg, 3 mmol) with hydrobromic acid, as described for the synthesis of the 1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes resulted in formation of the product, as a dark brown oil which was purified by column chromatography (15% methanol in chloroform), followed by distillation (90° C. at 0.005 mm Hg) under reduced pressure to obtain the product as a colorless oil (260 mg, 51% from 1-amino-1-(3 -pyridyl)-1-(4-tetrahydropyranyl)-methane.
Name
1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)N.Br>CCCCCCC>[NH2:1][CH:2]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)[CH:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1

Inputs

Step One
Name
1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine
Quantity
576 mg
Type
reactant
Smiles
NC(N)(C1CCOCC1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in formation of the product, as a dark brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (15% methanol in chloroform)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation (90° C. at 0.005 mm Hg) under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(C1CCOCC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.